![molecular formula C18H22ClNO2 B259366 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine, commonly known as BSI-201, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This molecule belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various types of cancers.
Mecanismo De Acción
BSI-201 works by inhibiting the activity of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, which are involved in DNA repair. By blocking N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine activity, BSI-201 causes the accumulation of DNA damage, leading to cell death in cancer cells. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and physiological effects:
BSI-201 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSI-201 has several advantages for laboratory experiments, including its high potency and specificity for N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, its ability to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on BSI-201, including the development of more potent and stable analogs, the identification of biomarkers for patient selection, and the optimization of combination therapies with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BSI-201 and to identify strategies to overcome it.
Métodos De Síntesis
The synthesis of BSI-201 involves several steps, including the protection of the amine group, the reaction with 2-chlorobenzyl chloride, and the deprotection of the amine group. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
BSI-201 has been extensively studied for its potential use in cancer treatment, especially in combination with other chemotherapeutic agents. It has shown promising results in preclinical studies and clinical trials for the treatment of breast, ovarian, and other types of cancers.
Propiedades
Nombre del producto |
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine |
|---|---|
Fórmula molecular |
C18H22ClNO2 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C18H22ClNO2/c1-21-12-4-11-20-13-15-7-9-17(10-8-15)22-14-16-5-2-3-6-18(16)19/h2-3,5-10,20H,4,11-14H2,1H3 |
Clave InChI |
MRBBWRLRURNYBP-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
SMILES canónico |
COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



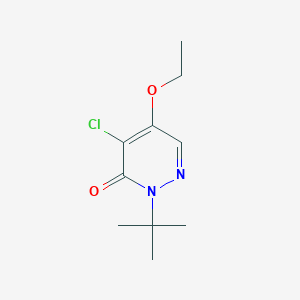
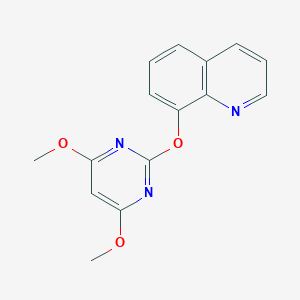
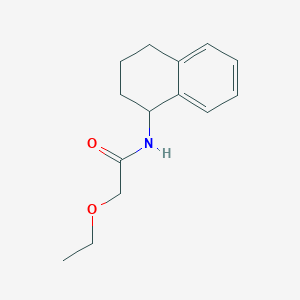
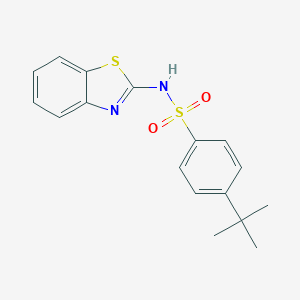
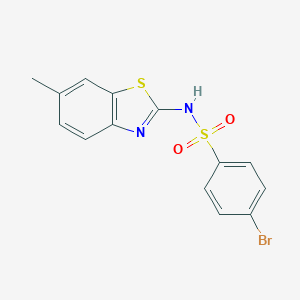
![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)
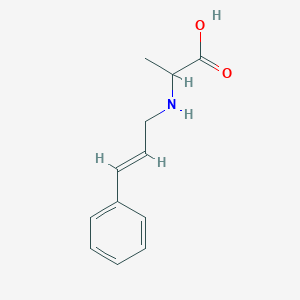
![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
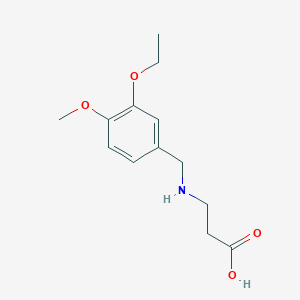
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
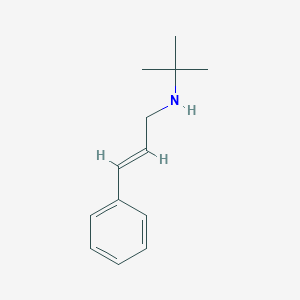

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)